molecular formula C17H14Cl2N2O4S B4630133 Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B4630133
M. Wt: 413.3 g/mol
InChI Key: INCMZBBAZAFNPU-UHFFFAOYSA-N
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Description

Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with the molecular formula C₁₇H₁₄Cl₂N₂O₄S. It is characterized by the presence of multiple functional groups, including methoxy, dichlorophenyl, and carbamothioyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3,5-dichloro-4-methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Methyl 2-({[(3,5-dichloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Uniqueness

Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that may have different substituents, such as hydroxy or ethoxy groups, which can alter their chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3,5-dichloro-4-methoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S/c1-24-14-11(18)7-9(8-12(14)19)15(22)21-17(26)20-13-6-4-3-5-10(13)16(23)25-2/h3-8H,1-2H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCMZBBAZAFNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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